Cas no 2138152-58-4 (methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate)

Methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound with a molecular formula of C₁₄H₁₇N₃O₂. This intermediate features a carboxylate ester group at the 3-position and an amino substituent at the 5-position, enhancing its reactivity for further functionalization. The ethyl and 4-methylphenyl groups contribute to its steric and electronic properties, making it useful in pharmaceutical and agrochemical synthesis. Its stable crystalline form ensures consistent handling and storage. The compound serves as a versatile building block for the development of biologically active molecules, particularly in the synthesis of pyrazole derivatives with potential therapeutic applications. High purity and well-defined structural characteristics support its use in precision chemical research.
methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate structure
2138152-58-4 structure
Product Name:methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
CAS No:2138152-58-4
MF:C14H17N3O2
MW:259.303683042526
CID:6373301
PubChem ID:165475315
Update Time:2025-05-25

methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
    • 2138152-58-4
    • EN300-1121039
    • Inchi: 1S/C14H17N3O2/c1-4-11-12(14(18)19-3)16-17(13(11)15)10-7-5-9(2)6-8-10/h5-8H,4,15H2,1-3H3
    • InChI Key: COKFYWKCTAROAD-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(CC)=C(N)N(C2C=CC(C)=CC=2)N=1)=O

Computed Properties

  • Exact Mass: 259.132076794g/mol
  • Monoisotopic Mass: 259.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 70.1Ų

methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 2138152-58-4): A Comprehensive Overview

Methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 2138152-58-4) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and development. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and pharmacological properties.

The molecular structure of methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate consists of a pyrazole core substituted with an amino group at the 5-position, an ethyl group at the 4-position, and a carboxylate ester at the 3-position. The presence of these functional groups contributes to its complex reactivity and biological interactions, making it a valuable scaffold for medicinal chemists.

In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including cancer, inflammation, and infectious disorders. The5-amino group in particular is known to enhance binding affinity to biological targets, while the4-methylphenyl moiety provides additional spatial and electronic properties that can influence drug efficacy.

One of the most compelling aspects of methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is its versatility as a pharmacophore. Researchers have leveraged this compound to design novel molecules with improved pharmacokinetic profiles and reduced toxicity. For instance, studies have shown that modifications at the3-carboxylate position can significantly alter the metabolic stability and bioavailability of the compound.

The synthesis of methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of innovative chemical techniques in modern drug development.

Recent preclinical studies have demonstrated the promising biological activity of derivatives related to methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate. For example, researchers have reported inhibitory effects on certain kinases and enzymes involved in cancer progression. The5-amino group has been particularly highlighted for its ability to interact with hydrophobic pockets in target proteins, thereby enhancing binding affinity.

The4-methylphenyl substituent also plays a crucial role in modulating the biological activity of this compound. This aromatic ring provides steric hindrance and electronic effects that can fine-tune the interaction with biological targets. Additionally, computational studies have suggested that the3-carboxylate group can participate in hydrogen bonding networks, further stabilizing protein-ligand complexes.

In conclusion, methyl 5-amino-4-ethyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone of drug discovery efforts in the coming years.

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